molecular formula C11H15ClN2O B2875959 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride CAS No. 943845-80-5

1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride

Cat. No.: B2875959
CAS No.: 943845-80-5
M. Wt: 226.7
InChI Key: PZTMPHAGWUWPIF-UHFFFAOYSA-N
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Description

1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of pyrrolidinone, featuring an aminomethyl group attached to a phenyl ring, which is further connected to a pyrrolidinone moiety.

Preparation Methods

The synthesis of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Scientific Research Applications

1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride involves its interaction with molecular targets within biological systems. The aminomethyl group and the pyrrolidinone moiety play crucial roles in binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

1-[3-(Aminomethyl)phenyl]pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both the aminomethyl group and the pyrrolidinone moiety, leading to distinct chemical and biological activities.

Properties

IUPAC Name

1-[3-(aminomethyl)phenyl]pyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c12-8-9-3-1-4-10(7-9)13-6-2-5-11(13)14;/h1,3-4,7H,2,5-6,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTMPHAGWUWPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

500 mg (1.72 mmol) tert-butyl [3-(2-oxo-pyrrolidin-1-yl)-benzyl]-carbamate are placed in 2 ml dichloromethane, 4.00 ml (8 mmol) 2 molar ethereal hydrochloric acid are added. The mixture is stirred for 16 hours at ambient temperature, then evaporated down. The residue is crystallised with acetone/ethanol and diethyl ether.
Name
tert-butyl [3-(2-oxo-pyrrolidin-1-yl)-benzyl]-carbamate
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

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